1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
CAS No.:
Cat. No.: VC15814195
Molecular Formula: C10H13N3O2S
Molecular Weight: 239.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2S |
|---|---|
| Molecular Weight | 239.30 g/mol |
| IUPAC Name | 1-propan-2-ylsulfonylbenzimidazol-2-amine |
| Standard InChI | InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) |
| Standard InChI Key | RWKBNGLOXOXHLE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s core structure consists of a benzimidazole scaffold—a bicyclic system fusing benzene and imidazole rings—with two critical modifications:
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N1 substitution: An isopropylsulfonyl group (-SO₂-C₃H₇) enhances electrophilicity and influences binding interactions.
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C2 substitution: A primary amine (-NH₂) contributes to hydrogen bonding and molecular recognition .
The molecular formula is C₁₀H₁₃N₃O₂S, with a molecular weight of 263.30 g/mol. Key structural features were confirmed via spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Table 1: Key Physicochemical Properties
Synthetic Routes
The synthesis of 1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves sequential functionalization of the benzimidazole core:
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Sulfonylation: Reaction of 1H-benzimidazole with isopropylsulfonyl chloride under basic conditions introduces the isopropylsulfonyl group at N1.
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Amination: Subsequent nitration and reduction or direct substitution at C2 yields the amine functionality .
Microwave-assisted synthesis has been employed for analogous benzimidazole derivatives, reducing reaction times to 30–60 minutes with yields exceeding 80% .
Biological Evaluation and Pharmacological Activity
Anti-HBV Activity
In vitro studies using the HepG2.2.15 cell line—a model for HBV replication—demonstrated exceptional antiviral potency:
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IC₅₀: 0.70 µM for lead compounds (e.g., derivatives 5d and j) .
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Selectivity Index (SI): >120, indicating low cytotoxicity relative to therapeutic efficacy .
Table 2: Anti-HBV Activity of Selected Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|
| 5d | 0.70 | >120 |
| 5j | 0.70 | >120 |
| 5b | 1.20 | 98 |
| 9a | 2.00 | 41 |
Mechanism of Action
While the exact mechanism remains under investigation, preliminary evidence suggests:
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Viral Polymerase Inhibition: Structural analogs interfere with HBV DNA polymerase activity, blocking viral replication .
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Host Factor Modulation: Interaction with host proteins involved in viral entry or assembly may contribute to efficacy .
Comparative Analysis with Related Benzimidazole Derivatives
Structural Analogues
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2-(2-(Isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N-methyl-N-phenylacetamide: Exhibits a similar sulfonylated benzimidazole core but lacks the C2 amine, resulting in reduced antiviral activity (IC₅₀ >10 µM) .
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4-(1-Isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine: Incorporates an oxadiazole ring, enhancing DNA binding affinity but showing lower selectivity (SI = 25) .
Functional Group Impact
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Isopropylsulfonyl Group: Enhances metabolic stability and membrane permeability compared to alkyl or aryl sulfonates .
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C2 Amine: Critical for target engagement; methylation or acetylation at this position abolishes activity .
Therapeutic Applications and Future Directions
Antiviral Drug Development
The compound’s profile supports its development as a first-in-class HBV inhibitor. Advantages include:
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High Potency: Sub-micromolar activity against HBV.
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Safety: Minimal cytotoxicity in hepatic and non-hepatic cell lines .
Challenges and Opportunities
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